4-甲基-2-(吡咯烷-1-基)嘧啶-5-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

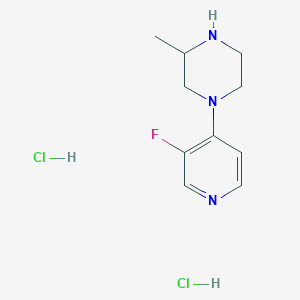

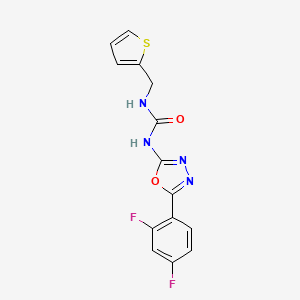

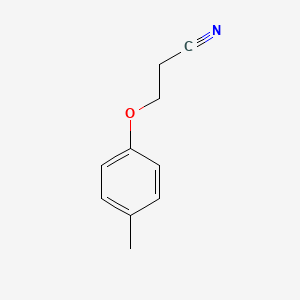

Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is a compound that belongs to the class of pyrimidine derivatives . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves the design and characterization of novel compounds . A series of novel triazole-pyrimidine-based compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate is characterized by a pyrimidine ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .科学研究应用

微波介导合成

微波辐照已被用于在无溶剂条件下合成新型嘧啶并[1,2-a]嘧啶,起始于2-氨基-4-芳基-1,4-二氢-6-苯基嘧啶-5-甲酸乙酯。该方法突出了微波辅助反应在有机合成中的效率,为开发具有化学研究各个领域潜在应用的新型化合物提供了一条途径 (Eynde 等,2001)。

生物学评估

一项关于通过无溶剂微波辅助方法合成的含苯并噻唑的 4H-嘧啶并[2,1-b]苯并噻唑衍生物的研究评估了它们的抗菌、抗氧化和抗结核活性。这项研究展示了此类化合物在生物医学应用中的潜力,强调了创新合成策略在发现新治疗剂中的重要性 (Bhoi 等,2016)。

非线性光学性质

已经研究了硫代嘧啶衍生物的非线性光学 (NLO) 性质,表明在 NLO 应用中具有显着潜力。这项研究强调了嘧啶衍生物在光电器件材料开发中的作用,为材料科学和工程的发展做出了贡献 (Hussain 等,2020)。

抑制剂研究

2-[(3-甲基-2,5-二氧代(3-吡咯烷基))氨基]-4-(三氟甲基)嘧啶-5-甲酸乙酯已被确定为 AP-1 和 NF-κB 介导的基因表达的有效抑制剂,突出了其作为研究基因调控及其在疾病机制和治疗开发中的意义的分子工具的潜力 (Palanki 等,2002)。

荧光性质

已经探索了与荧光香豆脚手架缀合的新莫纳司醇类似物的合成和荧光性质,表明它们在生化分析和分子成像中的潜在用途。这项研究为设计用于生物学研究的新型荧光标记物开辟了途径 (Al-Masoudi 等,2015)。

作用机制

Target of Action

Similar compounds have shown interaction with atf4 and nf-kb proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate might interact with its targets, leading to changes in these pathways.

Biochemical Pathways

The compound potentially affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses, programmed cell death, and inflammation, respectively. The downstream effects of these pathways can influence various cellular functions and disease processes.

Pharmacokinetics

The pyrrolidine ring, a component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

未来方向

The future directions in the study of Ethyl 4-methyl-2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate and similar compounds involve further exploration of their neuroprotective and anti-inflammatory properties . There is also potential for the development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

生化分析

Biochemical Properties

Pyrimidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrimidine derivative .

Cellular Effects

Other pyrimidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other pyrimidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl 4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-3-17-11(16)10-8-13-12(14-9(10)2)15-6-4-5-7-15/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPLIWYGKBUPOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2934910.png)

![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2934911.png)

![3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2934919.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2934921.png)

![1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2934924.png)

![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)